3-Fluoro-4-hydroxybenzonitrile

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

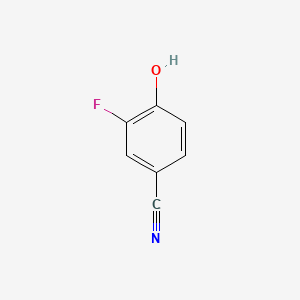

Structure

3D Structure

属性

IUPAC Name |

3-fluoro-4-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNO/c8-6-3-5(4-9)1-2-7(6)10/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPSSSDFTLVUJDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90382367 | |

| Record name | 3-Fluoro-4-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405-04-9 | |

| Record name | 4-Cyano-2-fluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=405-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-4-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Fluoro-4-hydroxybenzonitrile (CAS 405-04-9)

Abstract

This technical guide provides a comprehensive overview of 3-Fluoro-4-hydroxybenzonitrile (also known as 4-Cyano-2-fluorophenol), a versatile fluorinated building block with significant applications in medicinal chemistry, agrochemical synthesis, and materials science. This document delves into its chemical and physical properties, provides detailed analytical and spectroscopic data for characterization, explores its synthetic utility and key reaction pathways, and outlines established synthesis protocols. As a key intermediate, the strategic incorporation of its unique structural motifs—a reactive nitrile, an acidic phenol, and an electron-withdrawing fluorine atom—enables the targeted synthesis of complex, high-value molecules. This guide serves as a critical resource for scientists leveraging this compound in advanced research and development projects.

Core Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic compound that presents as a white to off-white crystalline solid at room temperature.[1] Its trifunctional nature is central to its synthetic versatility. The fluorine atom at the 3-position, ortho to the nitrile and meta to the hydroxyl group, profoundly influences the electronic properties and reactivity of the entire molecule.

Key Properties Table

| Property | Value | Source(s) |

| CAS Number | 405-04-9 | [1][2] |

| Molecular Formula | C₇H₄FNO | [1][2] |

| Molecular Weight | 137.11 g/mol | [1][2] |

| Appearance | White to almost white powder/crystal | [1] |

| Melting Point | 133-138 °C | [1][3] |

| Boiling Point | 253.9 ± 25.0 °C (Predicted) | [3] |

| Density | 1.34 ± 0.1 g/cm³ (Predicted) | [3] |

| pKa | 6.58 ± 0.18 (Predicted) | [3] |

| Solubility | Soluble in Methanol | [3] |

| XlogP (Predicted) | 1.4 | [4] |

| InChIKey | DPSSSDFTLVUJDH-UHFFFAOYSA-N | [4] |

Analytical & Spectroscopic Characterization

Accurate characterization is paramount for verifying the identity and purity of starting materials in regulated development pipelines. The following data provides a benchmark for the analytical profile of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of this molecule. The chemical shifts and coupling constants are highly informative. The data presented here is derived from experimental findings reported in patent literature.

-

¹H NMR (Solvent: d⁷-DMF):

-

δ 7.15 (m, 1H): This multiplet corresponds to the proton at C5. It experiences coupling to the adjacent proton at C6 and a longer-range coupling to the fluorine atom.

-

δ 7.03 (m, 1H): This multiplet is assigned to the proton at C6, adjacent to the hydroxyl group. It shows coupling to the proton at C5.

-

δ 6.09 (m, 1H): This upfield multiplet corresponds to the proton at C2, which is ortho to the strongly electron-withdrawing nitrile group and also coupled to the adjacent fluorine atom.

-

δ 4.43 (s, 1H): This broad singlet corresponds to the acidic proton of the hydroxyl group (-OH). Its chemical shift can be highly dependent on solvent and concentration.

-

-

¹³C NMR (Solvent: d⁷-DMF):

-

δ 157.2, 155.8: These two signals in the downfield region are characteristic of the aromatic carbons directly bonded to the electronegative fluorine and oxygen atoms (C3 and C4), exhibiting splitting due to C-F coupling.

-

δ 123.4, 119.2, 117.6, 114.8: These signals correspond to the remaining aromatic carbons (C1, C2, C5, C6). The specific assignments require advanced 2D NMR techniques, but their chemical shifts are consistent with a substituted benzene ring.

-

δ 100.7: This signal is assigned to the carbon of the nitrile group (-C≡N).

-

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.

-

Electron Ionization (EI-MS):

-

m/z 137 (M⁺): This peak represents the molecular ion, confirming the compound's molecular weight.[2]

-

m/z 109: This significant fragment corresponds to the loss of carbon monoxide (CO) from the molecular ion, a common fragmentation pathway for phenols.

-

m/z 82, 57: These are smaller fragments resulting from further cleavage of the aromatic ring.

-

The loss of a fragment with 3-14 mass units from the molecular ion is generally considered illogical, and its absence supports the identification of m/z 137 as the molecular ion peak.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

O-H Stretch: A broad band is expected in the region of 3500–3200 cm⁻¹ , characteristic of a hydrogen-bonded hydroxyl group in a phenol.[6]

-

C-H Stretch (Aromatic): Signals are expected between 3100–3000 cm⁻¹ .[6]

-

C≡N Stretch (Nitrile): A sharp, medium-intensity band should appear in the 2260–2210 cm⁻¹ region. The conjugation with the aromatic ring influences its exact position.[7]

-

C=C Stretch (Aromatic): Multiple bands are expected in the 1600–1400 cm⁻¹ region, which are characteristic of the aromatic ring vibrations.[6]

-

C-O Stretch (Phenol): A strong band will be present in the 1320–1000 cm⁻¹ range.[6]

-

C-F Stretch: A strong absorption band characteristic of an aryl-fluoride bond is expected around 1250 cm⁻¹ .

Reactivity and Synthetic Utility

The synthetic value of this compound stems from the distinct and predictable reactivity of its three functional groups. The interplay of their electronic effects—the strong inductive withdrawal of the fluorine and nitrile groups, and the resonance donation of the hydroxyl group—creates a nuanced reactivity profile that can be exploited for selective transformations.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C7H4FNO | CID 2782944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 405-04-9 [m.chemicalbook.com]

- 4. PubChemLite - this compound (C7H4FNO) [pubchemlite.lcsb.uni.lu]

- 5. whitman.edu [whitman.edu]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

3-Fluoro-4-hydroxybenzonitrile physical and chemical properties

An In-depth Technical Guide to 3-Fluoro-4-hydroxybenzonitrile

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 405-04-9), a pivotal chemical intermediate for researchers, scientists, and professionals in drug development and material science. Also known as 4-Cyano-2-fluorophenol, this compound's unique trifunctional architecture—featuring a nitrile, a hydroxyl group, and a fluorine atom on an aromatic ring—imparts distinct reactivity and makes it a valuable building block in advanced organic synthesis. This document delves into its core physicochemical properties, spectroscopic signature, a validated synthesis protocol, key chemical reactions, and critical safety considerations, offering field-proven insights grounded in authoritative data.

Introduction: The Strategic Importance of a Fluorinated Phenol

This compound is a highly functionalized aromatic compound whose strategic importance has grown significantly in medicinal chemistry, agrochemical development, and material science.[1][2] The presence of a fluorine atom, a hydroxyl group, and a nitrile moiety creates a versatile scaffold for complex molecular engineering.

The fluorine atom enhances metabolic stability, binding affinity, and lipophilicity in drug candidates, properties highly sought after in modern pharmaceutical design.[1] The hydroxyl and nitrile groups serve as reactive handles for a wide array of chemical transformations, enabling its use as a key intermediate in the synthesis of pharmaceuticals (particularly for neurological disorders), advanced polymers, and liquid crystals.[1][3] This guide serves as a foundational resource for leveraging the unique potential of this compound in research and development.

Molecular and Physicochemical Profile

The compound exists as a white to off-white crystalline solid under standard conditions.[1] Its core structure consists of a benzene ring substituted with fluorine at position 3, a hydroxyl group at position 4, and a nitrile group at position 1.

Caption: 2D Structure of this compound.

The key physicochemical properties are summarized below, providing a quick reference for experimental design.

| Property | Value | Source(s) |

| CAS Number | 405-04-9 | [1][4][5] |

| Molecular Formula | C₇H₄FNO | [1][4] |

| Molecular Weight | 137.11 g/mol | [1][4][6] |

| Appearance | White to almost white powder/crystal | [1] |

| Melting Point | 133 - 138 °C | [1][7] |

| Boiling Point | ~253.9 °C (Predicted) | [7][8] |

| Solubility | Soluble in Methanol | [7] |

| pKa | 6.58 ± 0.18 (Predicted) | [7] |

| InChIKey | DPSSSDFTLVUJDH-UHFFFAOYSA-N | [6] |

Spectroscopic Profile: Identification and Structural Elucidation

Accurate spectroscopic analysis is fundamental for confirming the identity and purity of this compound. The following data, predicted from first principles and analysis of analogous structures, serves as a reliable guide for characterization.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structural confirmation. The electronic environment created by the three different substituents results in a highly informative spectrum.

-

¹H NMR: The proton spectrum will show distinct signals for the three aromatic protons and a broad signal for the phenolic proton. The electron-withdrawing nature of the fluorine and nitrile groups deshields adjacent protons, shifting them downfield, while the hydroxyl group has a donating effect.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Aromatic H (Position 2) 7.2 - 7.4 Doublet of doublets (dd) Aromatic H (Position 5) 7.0 - 7.2 Doublet (d) Aromatic H (Position 6) 7.3 - 7.5 Doublet of doublets (dd) | Hydroxyl (-OH) | 9.5 - 11.0 | Broad singlet (s) |

-

¹³C NMR: The carbon spectrum will display seven unique signals. The carbon attached to the fluorine will show a large one-bond coupling constant (¹J-CF).

Carbon Assignment Predicted Chemical Shift (δ, ppm) C-CN (Nitrile) 115 - 120 C-F (Fluorine-bearing) 155 - 160 (d, ¹J-CF ≈ 240-250 Hz) C-OH (Hydroxyl-bearing) 150 - 155 C-H (Aromatic) 110 - 130 | C-quat (Aromatic) | 100 - 110 |

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying the key functional groups present in the molecule.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Phenolic) | 3200 - 3600 | Strong, Broad |

| C≡N Stretch (Nitrile) | 2220 - 2240 | Strong, Sharp |

| C=C Stretch (Aromatic) | 1500 - 1600 | Medium to Strong |

| C-F Stretch | 1200 - 1300 | Strong |

| C-O Stretch (Phenolic) | 1150 - 1250 | Strong |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will show a prominent molecular ion peak and predictable fragmentation patterns.

| m/z Value | Assignment | Notes |

| 137 | [M]⁺ | Molecular Ion Peak |

| 109 | [M - CO]⁺ | Loss of carbon monoxide |

| 110 | [M - HCN]⁺ | Loss of hydrogen cyanide |

Synthesis and Reactivity

A robust and scalable synthesis is critical for the utility of any chemical intermediate.

Reference Synthetic Protocol: Rosenmund-von Braun Reaction

A common and effective method for synthesizing this compound is the cyanation of a halogenated precursor, such as 4-Bromo-2-fluorophenol, using copper(I) cyanide.[6] This reaction proceeds effectively in a high-boiling polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP).

Caption: Workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol: Causality: This protocol is based on a well-established nucleophilic aromatic substitution reaction where cyanide displaces bromide, facilitated by a copper catalyst. NMP is chosen for its ability to dissolve the reactants and its high boiling point, which is necessary to drive the reaction to completion.

-

Reaction Setup: To a flask equipped with a stirrer and under a nitrogen atmosphere, combine 4-Bromo-2-fluorophenol (10 mL, 91 mmol) and copper(I) cyanide (CuCN) (9.85 g, 0.11 mol) in N-Methyl-2-pyrrolidone (NMP) (75 mL).[6]

-

Heating: Heat the stirred mixture to 150°C for 5 hours. The nitrogen atmosphere is critical to prevent oxidation.

-

Quenching and Extraction: Cool the reaction mixture and dilute it with diethyl ether (200 mL). The residue is further washed with another 200 mL of ether.[6]

-

Aqueous Wash: Combine the ether extracts and wash sequentially with water, 1N HCl solution, water, and finally brine. This removes residual NMP, unreacted salts, and other aqueous-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solution under reduced pressure.[6]

-

Purification: The resulting crude solid is triturated in carbon tetrachloride and filtered to yield the pure this compound as a white solid (Typical yield: ~72%).[6]

Chemical Reactivity

The molecule's utility stems from the differential reactivity of its functional groups:

-

Hydroxyl Group: The phenolic hydroxyl group is acidic and can be readily deprotonated to form a phenoxide, a potent nucleophile for ether synthesis (Williamson ether synthesis). It can also be acylated to form esters.

-

Nitrile Group: The nitrile group can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or an amide. It can also be reduced to a primary amine.

-

Aromatic Ring: The ring is activated towards electrophilic substitution, with the hydroxyl group being a strong activating director and the fluorine and nitrile groups being deactivating. It can also participate in nucleophilic aromatic substitution, particularly at the position ortho or para to the electron-withdrawing groups.

Applications in Research and Development

This compound is not an end-product but a high-value intermediate.

-

Pharmaceutical Development: It is a key building block for synthesizing complex pharmaceutical agents. Its structure is incorporated into molecules targeting neurological disorders, where the fluorinated moiety can improve blood-brain barrier penetration and metabolic stability.[1]

-

Agrochemicals: The compound is used to design and synthesize novel herbicides and pesticides. The specific arrangement of functional groups can be tailored to enhance efficacy and selectivity for biological targets.[1]

-

Material Science: It serves as a precursor for specialty polymers and coatings that require high chemical resistance and durability.[1] It is also used in the synthesis of liquid crystal materials, where the rigid, polar structure is advantageous.[3]

Safety and Handling

As with any laboratory chemical, proper handling is paramount. This compound is classified as toxic and an irritant.

GHS Hazard Information:

| Hazard Class | GHS Statement | Pictogram |

| Acute Toxicity | H301/H311/H331: Toxic if swallowed, in contact with skin, or if inhaled. | ☠️ |

| Skin Irritation | H315: Causes skin irritation. | ! |

| Eye Irritation | H319: Causes serious eye irritation. | ! |

| Target Organ Toxicity | May cause respiratory irritation. | ! |

Data sourced from PubChem and Fisher Scientific SDS.[4][10][11]

Recommended Handling Procedures:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[10][12] Ensure eyewash stations and safety showers are readily accessible.[11]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety glasses with side-shields or goggles.[11][12] A NIOSH/MSHA-approved respirator should be used if dust inhalation is possible.[11]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][7][10] Keep away from incompatible materials and foodstuffs.

-

Disposal: Dispose of waste in accordance with local, regional, and national hazardous waste regulations. Do not empty into drains.[11]

Conclusion

This compound is a versatile and powerful chemical tool for the modern researcher. Its distinct combination of reactive functional groups, coupled with the beneficial properties imparted by fluorine, makes it an indispensable intermediate in the creation of novel molecules with applications spanning from life-saving pharmaceuticals to advanced materials. A thorough understanding of its properties, synthesis, and safe handling, as detailed in this guide, is the first step toward unlocking its full scientific potential.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. DE10227809A1 - Production of fluoro-4-hydroxybenzonitrile (FHB), useful as a starting material for the production of liquid crystals, comprises bromination of a fluorophenol in an organic acid solvent and further reaction to form FHB - Google Patents [patents.google.com]

- 4. This compound | C7H4FNO | CID 2782944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound CAS#: 405-04-9 [m.chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

A Technical Guide to 3-Fluoro-4-hydroxybenzonitrile: Structure, Properties, Synthesis, and Applications

Abstract

3-Fluoro-4-hydroxybenzonitrile, a strategically functionalized aromatic compound, has emerged as a pivotal intermediate in advanced chemical synthesis. Its unique molecular architecture, featuring a nitrile, a hydroxyl group, and a fluorine atom on a benzene scaffold, imparts a distinct reactivity profile that is highly sought after in pharmaceutical development, agrochemical innovation, and materials science. The presence of fluorine, in particular, can significantly modulate the physicochemical and biological properties of derivative molecules, including metabolic stability and binding affinity. This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical and spectroscopic properties, validated synthetic protocols, and key industrial applications. It is intended to serve as an essential resource for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel functional molecules.

Chemical Identity and Structure

IUPAC Nomenclature and Identifiers

The unambiguous identification of a chemical entity is foundational to scientific research and regulatory compliance. The compound is systematically named according to IUPAC nomenclature, complemented by other widely used identifiers.

-

IUPAC Name: this compound[1].

Molecular Structure and Representation

The spatial arrangement and electronic nature of the functional groups in this compound are critical determinants of its chemical behavior. The structure is characterized by a benzene ring substituted with a hydroxyl (-OH) group and a nitrile (-C≡N) group in a para arrangement, with a fluorine (-F) atom positioned meta to the nitrile and ortho to the hydroxyl group.

The fluorine atom's high electronegativity and the nitrile group's electron-withdrawing nature influence the electron density of the aromatic ring and the acidity of the phenolic proton. This electronic interplay is expertly leveraged in multi-step syntheses to direct further chemical modifications.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectral properties is essential for its handling, purification, and characterization.

Physicochemical Data

The key physical properties of this compound are summarized below. These data are critical for determining appropriate storage conditions and selecting suitable solvents for reactions and analysis.

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 133 - 138 °C | [2][5] |

| Boiling Point | 253.9 ± 25.0 °C (Predicted) | [5] |

| Solubility | Soluble in methanol | [5] |

| Storage Conditions | Store at 2 - 8 °C or under an inert atmosphere at room temperature | [2][5] |

Spectroscopic Profile

Spectroscopic analysis provides definitive structural confirmation. While experimental spectra should always be acquired for lot-specific validation, the expected data based on the known structure are as follows:

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons, with chemical shifts and coupling constants influenced by the surrounding substituents. The phenolic proton will likely appear as a broad singlet, the position of which is dependent on solvent and concentration.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display seven unique signals corresponding to each carbon atom in the molecule. The carbons attached to the electronegative fluorine, oxygen, and nitrile groups will be shifted downfield. Carbon-fluorine coupling (¹JCF, ²JCF, etc.) is an expected and characteristic feature.

-

Infrared (IR) Spectroscopy: The IR spectrum provides functional group information. Key characteristic absorption bands are expected for the O-H stretch (broad, ~3200-3600 cm⁻¹), the C≡N stretch (sharp, ~2220-2240 cm⁻¹), the C-F stretch (~1100-1300 cm⁻¹), and aromatic C=C stretching vibrations (~1450-1600 cm⁻¹).

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) should show a molecular ion (M⁺) peak at m/z corresponding to the molecular weight of 137.11.

Synthesis and Manufacturing

The synthesis of this compound can be achieved through several routes, most commonly involving the introduction of a cyano group onto a substituted fluorophenol precursor.

Overview of Synthetic Strategies

A prevalent and effective method for synthesizing this compound is the cyanation of a halogenated fluorophenol, such as 4-bromo-2-fluorophenol. This reaction, often a Rosenmund-von Braun reaction, typically utilizes a copper(I) cyanide salt and a high-boiling polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF). The choice of catalyst and solvent is critical for achieving high conversion and yield by facilitating the nucleophilic substitution of the halide with the cyanide anion.

Detailed Laboratory Protocol: Cyanation of 4-Bromo-2-fluorophenol

Materials:

-

4-Bromo-2-fluorophenol (1 equivalent)

-

Copper(I) cyanide (CuCN) (1.2 equivalents)

-

N-Methyl-2-pyrrolidone (NMP)

-

Diethyl ether

-

1N Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-Bromo-2-fluorophenol (91 mmol, 1 eq.) and CuCN (0.11 mol, 1.2 eq.) in 75 mL of NMP.

-

Inert Atmosphere: Purge the reaction vessel with dry nitrogen gas for 10-15 minutes to ensure an inert atmosphere, which is crucial to prevent side reactions.

-

Heating: Heat the stirred mixture to 150 °C. Maintain this temperature for approximately 5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching and Extraction: After cooling to room temperature, dilute the reaction mixture with 200 mL of diethyl ether. Stir vigorously and decant the ether layer.

-

Residue Wash: Add another 200 mL portion of diethyl ether to the residue, heat gently, stir, and decant. Combine this ether layer with the first one.

-

Aqueous Washes: Wash the combined organic extracts sequentially with water, 1N HCl solution, water again, and finally with brine. These washes serve to remove residual NMP, unreacted salts, and other aqueous-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude product.

-

Purification: The resulting solid can be further purified by trituration in a suitable solvent like carbon tetrachloride or by recrystallization to afford the final product as a white solid[4].

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the laboratory synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Key Applications in Research and Development

This compound is not typically an end-product but rather a high-value building block. Its utility stems from the versatile reactivity of its three functional groups, which can be selectively targeted for molecular elaboration.

Role as a Scaffold in Medicinal Chemistry

The compound is a crucial intermediate in the synthesis of a wide range of pharmaceuticals[2]. The incorporation of a fluorine atom is a well-established strategy in drug design to enhance metabolic stability, improve binding affinity, and modulate pKa. The hydroxyl group provides a convenient handle for etherification to link the scaffold to other pharmacophores, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, opening further avenues for derivatization. It is particularly noted for its use in developing novel therapeutic agents for neurological disorders[2].

Intermediate in Agrochemicals

In the agrochemical sector, this compound serves as a precursor for modern herbicides and pesticides[2]. The structural motifs derived from this intermediate can lead to active ingredients with improved efficacy, better crop safety profiles, and more favorable environmental persistence characteristics[2][6].

Precursor in Materials Science

The rigid, polar structure of this compound makes it a valuable component in the field of materials science. It is used in the synthesis of advanced polymers and coatings that require high chemical resistance and durability[2]. Furthermore, its derivatives have been investigated as components of liquid crystal mixtures, where the polarity and shape of the molecule influence the mesophase properties[7].

Application Pathway Diagram

The diagram below conceptualizes the role of this compound as a versatile starting material.

Caption: Application pathways for this compound.

Safety, Handling, and Storage

Due to its potential toxicity, strict adherence to safety protocols is mandatory when handling this compound.

Hazard Identification

The compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

-

Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled (H301, H311, H331)[1].

-

Skin Irritation: Causes skin irritation (H315)[1].

-

Eye Irritation: Causes serious eye irritation (H319)[1].

It is also classified as a Dangerous Good for transport[3].

Recommended Handling Procedures

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood[8]. Ensure that safety showers and eyewash stations are readily accessible[9].

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat[9]. For procedures that may generate dust, a NIOSH/MSHA-approved respirator is recommended[9].

-

Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling[8].

Storage and Stability

Store in a tightly closed container in a dry, cool, and well-ventilated place[8]. Recommended storage temperatures are between 2-8 °C[2]. The compound is stable under normal storage conditions.

Conclusion

This compound is a quintessential example of a versatile chemical building block whose value is realized through its application in creating more complex, high-performance molecules. Its trifunctional nature provides a rich platform for synthetic chemists to explore. From life-saving pharmaceuticals to advanced materials, the derivatives of this compound play a significant and expanding role across multiple scientific disciplines. A comprehensive understanding of its properties, synthesis, and handling is therefore indispensable for any researcher or organization aiming to leverage its unique chemical potential.

References

- 1. This compound | C7H4FNO | CID 2782944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound CAS#: 405-04-9 [m.chemicalbook.com]

- 6. This compound Supplier in China [nj-finechem.com]

- 7. DE10227809A1 - Production of fluoro-4-hydroxybenzonitrile (FHB), useful as a starting material for the production of liquid crystals, comprises bromination of a fluorophenol in an organic acid solvent and further reaction to form FHB - Google Patents [patents.google.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

Navigating the Nomenclature: A Comprehensive Technical Guide to 3-Fluoro-4-hydroxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 3-Fluoro-4-hydroxybenzonitrile, a versatile chemical intermediate critical to advancements in pharmaceuticals, agrochemicals, and material science. As a Senior Application Scientist, this document is structured to offer not just a list of names, but a deeper understanding of its chemical identity, synthesis, and applications, grounded in established scientific principles and methodologies.

Core Chemical Identity and Nomenclature

At its heart, the identity of a chemical compound is defined by its structure. This compound's unique arrangement of a fluorine atom, a hydroxyl group, and a nitrile group on a benzene ring dictates its reactivity and utility.[1] This section deciphers the various ways this structure is named and cataloged in scientific literature and databases.

Systematic and Common Nomenclature

The primary and most universally recognized name for this compound is its IUPAC name: This compound .[2] However, in laboratory settings and commercial listings, a variety of synonyms and alternative names are frequently encountered. The most common of these is 4-Cyano-2-fluorophenol .[1] This alternative name arises from prioritizing the phenol group as the principal functional group.

Other, less common, but still valid names include:

-

Benzonitrile, 3-fluoro-4-hydroxy-

-

4-Hydroxy-3-fluorobenzonitrile

-

2-Fluoro-4-cyanophenol

Key Chemical Identifiers

For unambiguous identification in research and procurement, a set of unique identifiers is assigned to every chemical. These are crucial for database searches, regulatory compliance, and ensuring the correct compound is being used.

| Identifier | Value | Source |

| CAS Number | 405-04-9 | [1] |

| PubChem CID | 2782944 | [2] |

| MDL Number | MFCD00215834 | [3] |

| EC Number | 609-838-7 | [2] |

| InChI | InChI=1S/C7H4FNO/c8-6-3-5(4-9)1-2-7(6)10/h1-3,10H | [2] |

| SMILES | C1=CC(=C(C=C1C#N)F)O | [2] |

Fundamental Chemical Properties

A compound's physical and chemical properties are a direct consequence of its molecular structure and are vital for designing experimental protocols.

| Property | Value |

| Molecular Formula | C₇H₄FNO |

| Molecular Weight | 137.11 g/mol |

| Appearance | White to almost white powder or crystal |

| Melting Point | 134 - 138 °C |

| Boiling Point (Predicted) | 253.9 ± 25.0 °C |

| Density (Predicted) | 1.34 ± 0.1 g/cm³ |

| Solubility | Soluble in Methanol |

(Data sourced from multiple chemical suppliers and databases)

Synthesis and Mechanistic Insights

The synthesis of this compound is a key area of interest for process chemists aiming for efficiency and purity. Several synthetic routes have been established, each with its own set of advantages and considerations.

Established Synthetic Pathways

A prevalent method for the synthesis of this compound involves a bromine-cyan exchange reaction.[4] This approach typically starts from a readily available fluorophenol derivative.

Route 1: From 3-Fluorophenol via Bromination and Cyanation

This two-step process begins with the bromination of 3-fluorophenol to yield 4-bromo-2-fluorophenol. This intermediate is then subjected to a cyanation reaction, often using copper(I) cyanide, to introduce the nitrile group and form the final product.[4]

Experimental Protocol: Synthesis of this compound

Step 1: Bromination of 3-Fluorophenol (Illustrative)

-

Dissolve 3-fluorophenol in a suitable organic solvent, such as chloroform.[4]

-

Slowly add bromine to the solution, maintaining a controlled temperature.

-

After the addition is complete, neutralize the reaction mixture with an aqueous base (e.g., sodium hydroxide solution).[4]

-

Acidify the aqueous phase with an acid like hydrochloric acid and extract the product with an organic solvent (e.g., diethyl ether).[4]

-

Wash the organic phase, dry it over a drying agent like magnesium sulfate, and remove the solvent under reduced pressure to obtain the crude 4-bromo-3-fluorophenol.[4]

-

Purify the crude product by recrystallization or distillation.[4]

Step 2: Cyanation of 4-Bromo-2-fluorophenol

-

Combine 4-bromo-2-fluorophenol and copper(I) cyanide in a high-boiling polar aprotic solvent such as N-methylpyrrolidone (NMP).[5]

-

Heat the mixture under a nitrogen atmosphere at approximately 150-170 °C for several hours.[4][5]

-

After cooling, dilute the reaction mixture with an organic solvent like ether and wash with water and brine to remove inorganic salts.[5]

-

Dry the organic layer over magnesium sulfate and concentrate it in vacuo.[5]

-

The resulting solid can be further purified by trituration or recrystallization to yield this compound.[5]

Causality Behind Experimental Choices:

-

Solvent Selection: In the bromination step, a relatively non-polar solvent like chloroform is used to dissolve the starting material and facilitate the electrophilic aromatic substitution. For the cyanation step, a high-boiling aprotic solvent like NMP is crucial. Its polarity helps to dissolve the reactants, and its high boiling point allows the reaction to be conducted at the elevated temperatures required for the bromine-cyan exchange to proceed at a reasonable rate.[4][5]

-

Catalyst/Reagent Choice: Copper(I) cyanide is a common and effective reagent for introducing a nitrile group onto an aromatic ring via nucleophilic substitution of a halide. The copper facilitates the displacement of the bromide.

-

Inert Atmosphere: The use of a nitrogen atmosphere during the cyanation reaction is important to prevent oxidation of the reactants and solvent at high temperatures, ensuring a higher yield and purity of the product.[5]

Synthesis Workflow Diagram

Caption: Synthetic pathway for this compound.

Applications in Research and Development

The trifunctional nature of this compound, with its reactive nitrile and hydroxyl groups and the modulating effect of the fluorine atom, makes it a valuable building block in several areas of chemical synthesis.[1]

Pharmaceutical Synthesis

This compound is a key intermediate in the development of novel therapeutic agents.[1] The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The nitrile and hydroxyl groups provide versatile handles for further molecular modifications. It is particularly noted for its use in synthesizing compounds targeting neurological disorders.[1]

Agrochemicals

In the agrochemical industry, this compound is used in the formulation of more effective and potentially more environmentally benign herbicides and pesticides.[1] Its structural motifs can be found in a range of active ingredients designed for crop protection. For instance, hydroquinone derivatives, which can be synthesized from this compound, are important intermediates for herbicides.[6]

Material Science

The unique electronic properties conferred by the fluorine and nitrile groups make this compound a valuable precursor in material science. It is used in the synthesis of advanced materials such as specialty polymers and coatings with improved durability and chemical resistance.[1] A notable application is its use as a starting material for the production of liquid crystals.[4]

Analytical Characterization

For quality control and structural confirmation, a suite of spectroscopic techniques is employed. While a comprehensive, publicly available dataset for this compound is not readily found in a single repository, the expected spectral characteristics can be inferred from its structure and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with chemical shifts and coupling patterns influenced by the electron-withdrawing effects of the fluorine and nitrile groups and the electron-donating effect of the hydroxyl group. The hydroxyl proton will appear as a broad singlet, the position of which is dependent on concentration and solvent.

-

¹³C NMR: The carbon NMR spectrum will display unique signals for each of the seven carbon atoms in the molecule. The carbon attached to the fluorine will show a characteristic large coupling constant (J-C-F).

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the key functional groups:

-

A broad O-H stretch for the hydroxyl group (around 3200-3600 cm⁻¹).

-

A sharp C≡N stretch for the nitrile group (around 2220-2260 cm⁻¹).

-

C-F stretching vibrations (typically in the 1000-1400 cm⁻¹ region).

-

Aromatic C-H and C=C stretching bands.

Mass Spectrometry (MS)

Mass spectrometry will show a molecular ion peak corresponding to the compound's molecular weight (137.11 g/mol ). The fragmentation pattern will be indicative of the loss of functional groups such as HCN.

Conclusion

This compound is a chemical compound of significant industrial and academic importance. Its clear identification through a combination of systematic names, synonyms, and unique identifiers is paramount for researchers. The understanding of its synthesis, grounded in mechanistic principles, allows for its efficient production. Its versatile applications in pharmaceuticals, agrochemicals, and material science underscore its role as a key building block in modern chemistry. This guide serves as a foundational resource for professionals working with this valuable intermediate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C7H4FNO | CID 2782944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. DE10227809A1 - Production of fluoro-4-hydroxybenzonitrile (FHB), useful as a starting material for the production of liquid crystals, comprises bromination of a fluorophenol in an organic acid solvent and further reaction to form FHB - Google Patents [patents.google.com]

- 5. Synthesis routes of this compound [benchchem.com]

- 6. 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of 4-Cyano-2-fluorophenol

An In-depth Technical Guide to the Characterization of 4-Cyano-2-fluorophenol

This guide provides a comprehensive overview of the essential characterization data for 4-Cyano-2-fluorophenol (CAS No. 405-04-9). Intended for researchers, chemists, and drug development professionals, this document synthesizes critical physical, spectroscopic, and safety information, grounding it in the practical context of chemical synthesis and analysis. The structure of this guide is designed to logically present the data required to confirm the identity, purity, and safe handling parameters of this versatile chemical intermediate.

4-Cyano-2-fluorophenol, also known as 3-Fluoro-4-hydroxybenzonitrile, is a multifunctional organic compound of significant interest in the pharmaceutical and agrochemical industries.[1][2] Its structure, featuring a phenol ring substituted with both a cyano (-CN) and a fluorine (-F) group, provides multiple reactive sites for advanced chemical synthesis.[1] The fluorine atom can enhance metabolic stability and lipophilicity in derivative compounds, while the hydroxyl and cyano groups serve as key handles for constructing more complex molecular architectures.[1][3] This unique combination of functional groups makes it a valuable building block for synthesizing a range of target molecules, from specialized dyes to bioactive compounds.[2][3] Accurate characterization is the foundational step for its effective use, ensuring both the integrity of the subsequent reactions and the safety of the handling process.

Chemical Identity and Physical Properties

A precise understanding of a compound's identity and physical properties is paramount before its use in any application. These fundamental data points are crucial for everything from reaction stoichiometry calculations to the design of appropriate storage conditions. 4-Cyano-2-fluorophenol is typically a solid at room temperature.[1]

Below is a summary of its key identifiers and physicochemical properties.

| Property | Value | Source(s) |

| CAS Number | 405-04-9 | [1][4] |

| Molecular Formula | C₇H₄FNO | [1][4] |

| Molecular Weight | 137.11 g/mol | [4] |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-Cyano-2-fluorophenol, 2-Fluoro-4-cyanophenol | [1] |

| Appearance | Solid (Typical) | [1] |

| InChI | InChI=1S/C7H4FNO/c8-6-3-5(4-9)1-2-7(6)10/h1-3,10H | [1] |

| SMILES | C(#N)C1=CC(F)=C(O)C=C1 | [1] |

Spectroscopic Characterization Profile

Spectroscopic analysis provides a "fingerprint" of a molecule, allowing for unambiguous structural elucidation and purity assessment. For a molecule like 4-Cyano-2-fluorophenol, techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are used to confirm the presence of its key functional groups and overall atomic arrangement.

References

The Analytical Fingerprint: A Technical Guide to the Spectral Data of 3-Fluoro-4-hydroxybenzonitrile

Abstract

This technical guide provides an in-depth analysis of the spectral data for 3-Fluoro-4-hydroxybenzonitrile (CAS No: 405-04-9), a key intermediate in the pharmaceutical and agrochemical industries.[1][2] In the absence of publicly available experimental spectra, this document leverages predictive methodologies and comparative analysis with structural analogs to present a comprehensive characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for the structural verification and quality control of this compound.

Introduction: The Structural Significance of this compound

This compound, also known as 4-cyano-2-fluorophenol, is a substituted aromatic compound with the molecular formula C₇H₄FNO and a molecular weight of 137.11 g/mol .[3][4] Its structure is characterized by a benzene ring substituted with a nitrile (-C≡N) group, a hydroxyl (-OH) group, and a fluorine (-F) atom. The unique electronic environment created by these functional groups makes it a valuable building block in organic synthesis.[1]

The precise confirmation of its molecular structure is paramount for its application in complex syntheses. Spectroscopic techniques provide a non-destructive and highly informative method for molecular characterization. This guide explains the expected spectral signature of this compound, providing a reliable reference for its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule. By analyzing the interactions of atomic nuclei with an external magnetic field, we can map the carbon-hydrogen framework and probe the immediate electronic environment of specific atoms, such as fluorine.

Predicted ¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the number, connectivity, and chemical environment of hydrogen atoms. For this compound, three distinct signals are expected in the aromatic region, in addition to the signal for the hydroxyl proton.

Methodology Insight: The ¹H NMR spectrum is predicted using a machine learning-based algorithm, which analyzes a vast database of known structures to estimate chemical shifts.[5][6] The data is typically acquired on a 400 or 500 MHz spectrometer using a deuterated solvent like DMSO-d₆, which can solubilize the compound and exchange with the acidic hydroxyl proton.

dot graph "1H_NMR_Structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge [style=invis];

}

Caption: Structure and atom numbering for NMR analysis.

| Predicted ¹H NMR Data (DMSO-d₆, 400 MHz) | |||

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 7.75 | Doublet of doublets (dd) | J(H,H) ≈ 8.5, J(H,F) ≈ 2.0 |

| H-5 | 7.65 | Doublet (d) | J(H,F) ≈ 11.5 |

| H-6 | 7.10 | Doublet (d) | J(H,H) ≈ 8.5 |

| 4-OH | Variable (broad) | Singlet (s) | - |

Interpretation:

-

H-6: This proton is ortho to the strong electron-donating hydroxyl group, which shields it, causing it to appear at the lowest chemical shift (upfield) around 7.10 ppm. It will appear as a doublet due to coupling with H-5.

-

H-2 & H-5: These protons are adjacent to the electron-withdrawing nitrile and fluorine groups, respectively, leading to their downfield chemical shifts. H-5 is expected to show a large coupling constant due to its ortho relationship with the fluorine atom. H-2 will be a doublet of doublets, coupling to both H-6 and the fluorine atom.

-

Hydroxyl Proton (4-OH): The chemical shift of the phenolic proton is highly dependent on solvent, concentration, and temperature. In DMSO-d₆, it is expected to appear as a broad singlet.

Predicted ¹³C NMR Spectroscopy

Carbon NMR (¹³C NMR) provides information on the carbon framework of the molecule. Due to the low symmetry of this compound, seven distinct signals are expected.

Methodology Insight: The prediction is performed using online databases and algorithms that correlate structural fragments with known ¹³C chemical shifts.[7][8] The spectrum is typically acquired with proton decoupling to simplify the signals to singlets.

| Predicted ¹³C NMR Data (DMSO-d₆, 100 MHz) | |

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C1 (C-CN) | 104 |

| C2 (C-H) | 129 |

| C3 (C-F) | 154 (d, ¹J(C,F) ≈ 245 Hz) |

| C4 (C-OH) | 151 (d, ²J(C,F) ≈ 15 Hz) |

| C5 (C-H) | 118 (d, ²J(C,F) ≈ 20 Hz) |

| C6 (C-H) | 117 |

| C7 (-C≡N) | 118 |

Interpretation:

-

C3 (C-F): The carbon directly attached to the highly electronegative fluorine atom (C3) will exhibit the most downfield chemical shift and will appear as a doublet with a large one-bond coupling constant (¹J(C,F)).

-

C4 (C-OH): The carbon bearing the hydroxyl group (C4) is also significantly deshielded and will show a smaller two-bond coupling to the fluorine atom.

-

C5: This carbon will also be influenced by the adjacent fluorine, resulting in a two-bond C-F coupling.

-

C1 & C7: The carbon attached to the nitrile group (C1) and the nitrile carbon itself (C7) have characteristic chemical shifts. The C1 carbon is expected to be relatively shielded.

¹⁹F NMR Spectroscopy

Fluorine NMR (¹⁹F NMR) is a highly sensitive technique that provides information about the chemical environment of fluorine atoms.

Expected ¹⁹F NMR Data:

-

Chemical Shift (δ, ppm): Expected in the range of -110 to -130 ppm (relative to CFCl₃). The exact value is sensitive to the electronic effects of the ortho-nitrile and para-hydroxyl groups.

-

Multiplicity: The fluorine signal will be split by the neighboring protons, appearing as a multiplet, primarily a doublet of doublets due to coupling with H-2 and H-5.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent tool for quickly identifying the presence of key functional groups.

Methodology Insight: A small amount of the solid sample is typically analyzed using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. This allows for rapid analysis without extensive sample preparation.

dot graph "IR_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

}

Caption: General workflow for FT-IR spectral acquisition.

| Characteristic IR Absorption Bands | |

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (phenol) | 3500 - 3200 (broad) |

| C-H stretch (aromatic) | 3100 - 3000 |

| C≡N stretch (nitrile) | 2240 - 2220 (sharp, strong) |

| C=C stretch (aromatic) | 1600 - 1450 |

| C-O stretch (phenol) | 1260 - 1180 |

| C-F stretch | 1250 - 1000 |

Interpretation:

-

The most prominent and diagnostic peaks will be the broad O-H stretch of the phenol, confirming the hydroxyl group, and the sharp, strong C≡N stretch, confirming the nitrile group. The presence of bands in the aromatic C=C and C-H stretching regions will confirm the benzene ring, while the C-F stretch will also be present.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation pattern.

Methodology Insight: The sample would typically be introduced into an electron ionization (EI) mass spectrometer. In EI-MS, high-energy electrons bombard the molecule, causing it to ionize and fragment in a reproducible manner.

Expected Mass Spectrum Data:

-

Molecular Ion (M⁺•): A strong peak is expected at a mass-to-charge ratio (m/z) of 137, corresponding to the molecular weight of C₇H₄FNO.

-

Key Fragmentation Pathways:

-

Loss of CO: A common fragmentation for phenols is the loss of carbon monoxide, which would result in a peak at m/z 109.

-

Loss of HCN: Nitriles can undergo fragmentation by losing hydrogen cyanide, leading to a peak at m/z 110.

-

Loss of F•: Loss of a fluorine radical would result in a peak at m/z 118.

-

dot graph "MS_Fragmentation" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#EA4335"];

}

Caption: Plausible mass spectrometry fragmentation pathways.

Conclusion

The comprehensive analysis of predicted NMR, expected IR, and anticipated MS data provides a robust spectral fingerprint for this compound. The combination of a characteristic aromatic proton pattern with observable C-F couplings in NMR, the distinct nitrile and hydroxyl stretches in IR, and a clear molecular ion peak with logical fragmentation in MS, allows for unambiguous identification. This guide serves as a foundational reference for researchers, ensuring the confident structural assignment and quality assessment of this important chemical intermediate in their scientific endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | C7H4FNO | CID 2782944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PROSPRE [prospre.ca]

- 5. Visualizer loader [nmrdb.org]

- 6. CASPRE [caspre.ca]

- 7. Visualizer loader [nmrdb.org]

- 8. Predict 1H proton NMR spectra [nmrdb.org]

- 9. acdlabs.com [acdlabs.com]

Solubility and stability of 3-Fluoro-4-hydroxybenzonitrile.

An In-Depth Technical Guide to the Solubility and Stability of 3-Fluoro-4-hydroxybenzonitrile

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous and organic solubility, as well as the chemical stability, of this compound (4-Cyano-2-fluorophenol), a key intermediate in the pharmaceutical and agrochemical industries.[1] This document is intended for researchers, chemists, and drug development professionals, offering detailed, field-proven protocols for generating critical data packages for this compound. While specific experimental solubility and degradation data for this compound is not extensively published, this guide establishes the scientific principles and detailed methodologies required to produce such data in a reliable and reproducible manner. We delve into the physicochemical properties that govern its behavior, provide step-by-step protocols for solubility and stability-indicating assays, and discuss potential degradation pathways based on its chemical structure.

Introduction and Physicochemical Profile

This compound (CAS No. 405-04-9) is a substituted aromatic compound featuring a nitrile, a hydroxyl, and a fluorine group. This combination of functional groups makes it a versatile building block in organic synthesis but also presents unique challenges and considerations regarding its solubility and stability.[1] Understanding these properties is paramount for efficient process development, formulation design, and ensuring the quality and shelf-life of downstream products.

The hydroxyl group, being phenolic, is weakly acidic, while the nitrile and fluorine moieties are electron-withdrawing, influencing the molecule's overall electronic properties and reactivity. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄FNO | [2] |

| Molecular Weight | 137.11 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | 134 - 138 °C | [3] |

| Predicted pKa | 6.58 ± 0.18 | [4] |

| LogP | 1.59 | [5] |

| Synonyms | 4-Cyano-2-fluorophenol | [1][3] |

The predicted pKa of ~6.58 is a critical parameter. It suggests that the aqueous solubility of this compound will be highly dependent on pH, a factor we will explore in detail.

Solubility Profile: Theory and Determination

Solubility is a critical attribute that impacts everything from reaction kinetics to bioavailability. For an ionizable compound like this compound, solubility must be assessed in both aqueous and organic media.

pH-Dependent Aqueous Solubility

The phenolic hydroxyl group governs the aqueous solubility profile.

-

Below the pKa (pH < 6.5): The molecule is predominantly in its neutral, protonated form. Its solubility is relatively low and is referred to as the intrinsic solubility.

-

At the pKa (pH ≈ 6.5): The compound exists as a 50:50 mixture of the neutral form and its deprotonated, anionic phenolate form. Theory suggests the total solubility should increase significantly as the soluble ionic species contributes.[6]

-

Above the pKa (pH > 6.5): The more soluble anionic phenolate form dominates, leading to a substantial increase in aqueous solubility.[7][8]

This relationship is crucial for developing aqueous formulations or designing extraction and purification steps. However, it is also important to note that high pH conditions, especially in the presence of oxygen, can accelerate the degradation of phenolic compounds.[7]

Solubility in Organic Solvents

While specific quantitative data is sparse, one source indicates that the compound is soluble in methanol.[4] In drug development, a broader understanding across various solvent classes is necessary. Polarity, hydrogen bonding capability, and the dielectric constant of the solvent are key factors. A systematic evaluation is recommended.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.[9] It involves equilibrating an excess of the solid compound with the solvent of interest and then measuring the concentration of the dissolved solute in the supernatant.

Objective: To determine the equilibrium solubility of this compound in various aqueous buffers and organic solvents.

Materials:

-

This compound (crystalline solid)

-

Glass vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

Calibrated analytical balance

-

HPLC system with UV detector

-

Aqueous buffers (e.g., pH 2.0, 4.5, 6.8, 7.4, 9.0)

-

Organic solvents (e.g., Methanol, Ethanol, Acetonitrile, Acetone, Ethyl Acetate)

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials (a 5-fold excess over the estimated solubility is recommended).[10] Ensure enough solid remains at the end of the experiment.

-

Solvent Addition: Add a precise volume (e.g., 2 mL) of the desired solvent (aqueous buffer or organic solvent) to each vial.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typical for thermodynamic solubility.[5]

-

Phase Separation: After equilibration, allow the vials to stand to let the solid settle. To ensure complete removal of undissolved solid, centrifuge the samples at high speed.[7]

-

Sampling: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining micro-particulates.[5]

-

Dilution & Analysis: Accurately dilute the filtered supernatant with a suitable mobile phase to a concentration within the calibrated range of the analytical method (e.g., HPLC-UV).

-

Quantification: Analyze the diluted samples using a validated HPLC method. Calculate the concentration against a standard calibration curve. The final solubility is reported in units such as mg/mL or µg/mL.

-

pH Measurement (Aqueous only): For aqueous samples, measure the final pH of the saturated solution to ensure it has not shifted significantly.[9]

Data Presentation: The results should be summarized in a clear tabular format.

Table 2: Template for Aqueous Solubility Data of this compound

| Buffer pH (Initial) | Temperature (°C) | Final pH | Solubility (mg/mL) |

| 2.0 | 25 | User Data | |

| 4.5 | 25 | User Data | |

| 6.8 | 25 | User Data | |

| 7.4 | 25 | User Data | |

| 9.0 | 25 | User Data |

Table 3: Template for Organic Solvent Solubility Data of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Methanol | 25 | User Data |

| Ethanol | 25 | User Data |

| Acetonitrile | 25 | User Data |

| Acetone | 25 | User Data |

| Ethyl Acetate | 25 | User Data |

Stability Profile and Forced Degradation

Evaluating the intrinsic stability of a molecule is a regulatory requirement and a scientific necessity.[11] Forced degradation (or stress testing) studies are performed to identify potential degradation products and pathways, which is essential for developing stability-indicating analytical methods.[12][13]

Forced Degradation Workflow

The workflow involves subjecting the compound to conditions more severe than those used for accelerated stability testing. The goal is to achieve a target degradation of approximately 5-20%.[11] This ensures that secondary degradation is minimized and the primary degradation products can be identified. The typical stress conditions are hydrolysis, oxidation, photolysis, and thermal stress.

Caption: Forced degradation experimental workflow.

Potential Degradation Pathways

-

Hydrolysis: The nitrile group (-CN) is susceptible to hydrolysis under both acidic and basic conditions. Acid hydrolysis would likely yield a carboxylic acid, while basic hydrolysis could initially form a carboxylate salt. The stability of the C-F bond should also be considered, although it is generally robust.

-

Oxidation: Phenolic compounds are susceptible to oxidation, which can be complex.[14] This could lead to the formation of quinone-type structures or ring-opening products. The reaction is often accelerated by light and alkaline conditions.

-

Photolysis: Direct exposure to UV light can induce degradation. The aromatic ring and nitrile group can absorb UV energy, potentially leading to radical reactions or rearrangements.

Experimental Protocol: Forced Degradation & Development of a Stability-Indicating HPLC Method

Objective: To investigate the degradation profile of this compound and develop a specific HPLC method capable of separating the intact compound from all process-related impurities and degradation products.

Part A: Forced Degradation Procedure

-

Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Store at 60°C. Withdraw samples at intervals (e.g., 2, 8, 24 hours), cool, and neutralize with an equivalent amount of 0.1 N NaOH.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Store at room temperature. Withdraw samples at intervals and neutralize with an equivalent amount of 0.1 N HCl.

-

Oxidation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light. Withdraw samples at intervals.

-

Thermal Degradation:

-

Solution: Store the stock solution in a sealed vial at 80°C.

-

Solid: Place the solid compound in an oven at 80°C.

-

Analyze samples at appropriate time points.

-

-

Photolytic Degradation: Expose the stock solution to a light source compliant with ICH Q1B guidelines (≥1.2 million lux hours and ≥200 watt hours/m²). A control sample should be wrapped in aluminum foil and stored under the same conditions.

Part B: Stability-Indicating HPLC Method Development

-

Initial Conditions: A good starting point for a stability-indicating method for a compound of this nature is a reversed-phase C18 column with a gradient elution.

-

Column: C18, 4.6 x 150 mm, 5 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A linear gradient from 10% to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV, monitor at a wavelength of maximum absorbance (e.g., ~254 nm, to be determined by UV scan).

-

Column Temperature: 30 °C.

-

-

Method Optimization: Inject a mixture of the stressed samples (acid, base, oxidative, etc.) into the HPLC system. The goal is to achieve baseline resolution (Rs ≥ 2.0) between the parent peak and all degradation products.

-

Optimization Strategy:

-

Adjust the gradient slope and time to improve the separation of closely eluting peaks.

-

If co-elution occurs, modify the mobile phase. Consider using methanol instead of acetonitrile or changing the pH of the aqueous phase (e.g., using a phosphate buffer).

-

A photodiode array (PDA) detector is highly recommended to assess peak purity for the parent compound in each stressed sample. This ensures no degradant is co-eluting.

-

-

Validation: Once optimized, the method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Recommendations for Handling and Storage

Based on its chemical structure and general stability principles for phenolic compounds, the following handling and storage recommendations are provided:

-

Storage: The compound should be stored in a well-sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect it from oxidation.[4] Refrigeration (2-8 °C) is recommended to minimize potential degradation over time.[3]

-

Handling: Avoid exposure to high pH, strong oxidizing agents, and direct sunlight. Use appropriate personal protective equipment (PPE), as the material is classified as an irritant.

Conclusion

This guide outlines the essential theoretical considerations and practical, detailed protocols for the comprehensive characterization of this compound's solubility and stability. The provided methodologies for the shake-flask solubility test and the development of a stability-indicating HPLC method via forced degradation studies are robust, grounded in regulatory expectations, and designed to generate the high-quality data required by researchers and drug development professionals. By following these procedures, users can establish a complete physicochemical profile, enabling informed decisions in process development, formulation, and analytical control strategies.

References

- 1. CAS 405-04-9: 4-Cyano-2-fluorophenol | CymitQuimica [cymitquimica.com]

- 2. 4-Cyanophenol | 767-00-0 [chemicalbook.com]

- 3. ijtsrd.com [ijtsrd.com]

- 4. web.vscht.cz [web.vscht.cz]

- 5. quora.com [quora.com]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. enamine.net [enamine.net]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. Analytical Method Development: SOP for Stability-Indicating Method Development – V 2.0 – SOP Guide for Pharma [pharmasop.in]

- 12. researchgate.net [researchgate.net]

- 13. 4-Cyano-2-fluorophenol,405-04-9->Allfluoro pharmaceutical co .ltd [allfluoro.com]

- 14. 4-Cyanophenol | C7H5NO | CID 13019 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Safe Handling and Application of 3-Fluoro-4-hydroxybenzonitrile

Abstract: 3-Fluoro-4-hydroxybenzonitrile, also known as 4-Cyano-2-fluorophenol, is a pivotal intermediate in the synthesis of advanced pharmaceuticals, agrochemicals, and novel materials.[1][2] Its unique molecular architecture, featuring a nitrile, a hydroxyl group, and a fluorine atom, imparts desirable reactivity and biological properties.[1] However, these same features necessitate a comprehensive understanding of its hazard profile and strict adherence to safety protocols. This guide provides an in-depth analysis of the material's safety data, outlines field-proven handling and emergency procedures, and offers a framework for its safe integration into research and development workflows. It is intended for researchers, chemists, and drug development professionals who handle this compound.

The Chemical Profile and Inherent Hazards of this compound

This compound is a white to off-white crystalline solid.[1][2] Its utility as a building block stems from the strategic placement of its functional groups, which allows for diverse chemical modifications.[1] While invaluable, the compound is classified as hazardous. The primary risks are associated with its acute toxicity via multiple exposure routes and its irritant properties. A thorough understanding of these hazards is the cornerstone of safe laboratory practice.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding these risks. The compound is consistently classified as harmful or toxic if ingested, inhaled, or absorbed through the skin.

| Physicochemical Properties | Data | Reference |

| CAS Number | 405-04-9 | [1][3] |

| Molecular Formula | C₇H₄FNO | [1][4] |

| Molecular Weight | 137.11 g/mol | [1][4] |

| Appearance | White to almost white powder/crystal | [1][2] |

| Melting Point | 133 - 138 °C | [1][2] |

| Solubility | Soluble in Methanol | [2] |

| GHS Hazard Classification Summary | |

| Acute Toxicity, Oral | Category 3 (Toxic) or Category 4 (Harmful) |

| Acute Toxicity, Dermal | Category 3 (Toxic) or Category 4 (Harmful) |

| Acute Toxicity, Inhalation | Category 3 (Toxic) or Category 4 (Harmful) |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) |

| Serious Eye Damage/Irritation | Category 2 / 2A (Causes serious eye irritation) |

| Specific target organ toxicity | Category 3 (May cause respiratory irritation) |

| Data synthesized from multiple sources. The severity (Toxic vs. Harmful) can vary slightly between suppliers, warranting a conservative approach to handling.[3][4][5] |

The causality behind these classifications is rooted in its structure. The phenolic hydroxyl group can be corrosive, while the nitrile moiety (-C≡N) is a classic toxicophore, capable of interfering with metabolic processes. The fluorine atom can alter the compound's absorption and metabolic profile. It is crucial to note that the full toxicological properties have not been completely investigated, which mandates handling it with a high degree of caution as if it were more hazardous than currently classified.[3]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

Safe handling is predicated on a hierarchy of controls, beginning with engineering solutions designed to minimize exposure, supplemented by rigorous use of personal protective equipment.

Primary Engineering Controls

The primary directive is to prevent the compound, particularly in its powdered form, from becoming airborne or coming into contact with the operator.

-

Chemical Fume Hood: All weighing and manipulation of solid this compound, and all reactions involving it, must be conducted inside a certified chemical fume hood.[6] This is non-negotiable and serves to control inhalation exposure.

-

Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[3][7]

-

Emergency Stations: Eyewash stations and safety showers must be readily accessible and unobstructed, located in close proximity to the workstation.[3][8][9] Their immediate availability is critical for effective first aid in the event of an exposure.

Mandatory Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected to provide a complete barrier against the specific hazards of this compound.

-

Eye and Face Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[3][9] Given the risk of serious eye irritation, a face shield should be worn in addition to goggles when handling larger quantities or when there is a significant risk of splashing.

-

Skin and Body Protection: A full-length laboratory coat must be worn and kept fastened. Wear appropriate protective gloves, such as nitrile or neoprene, to prevent skin contact.[3][6] Phenolic compounds can be absorbed through the skin, so it is critical to inspect gloves for integrity before each use and change them frequently, especially if contact is suspected.[6][10]

-

Respiratory Protection: Under normal operating conditions within a fume hood, respiratory protection may not be required. However, if engineering controls are insufficient, if dust formation is unavoidable, or during emergency situations, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is necessary.[3][11]

Standard Operating Protocol: From Receipt to Disposal

A self-validating system of protocols ensures safety at every stage of the compound's lifecycle in the laboratory.

Caption: Standard Operating Protocol for this compound.

Handling and Storage

-

Handling: Always wash hands and any exposed skin thoroughly after handling.[3] Avoid actions that could generate dust.[3] Do not eat, drink, or smoke in the laboratory.[3][7]

-

Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[3][12] It should be stored locked up and segregated from incompatible materials such as strong oxidizing agents and strong bases.[3][6][9]

Disposal

Chemical waste generators must adhere to local, state, and federal regulations. This compound and its containers must be disposed of as hazardous waste via an approved waste disposal plant.[3][12] Under no circumstances should it be allowed to enter drains or the environment.[3][12]

Emergency Response Protocols: A Validated Action Plan

Immediate and correct response to an exposure or spill is critical to mitigating harm. All personnel must be trained on these procedures.

Caption: Decision-making workflow for emergency exposure response.

First Aid Measures

-

Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing.[3] If symptoms persist or breathing is difficult, call a POISON CENTER or doctor immediately.[3][11]

-

Skin Contact: Immediately take off all contaminated clothing.[12] Wash the affected area with plenty of soap and water for at least 15 minutes.[3] If skin irritation occurs, seek immediate medical advice.[3]

-